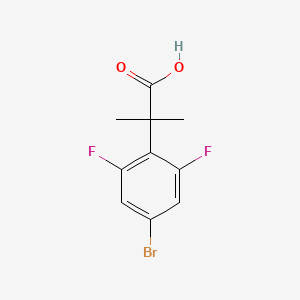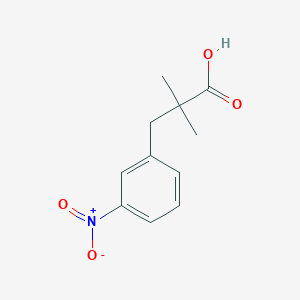
N,N,2-Trimethylcyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-Trimethylcyclobutane-1-carboxamide is an organic compound with a unique structure characterized by a cyclobutane ring substituted with three methyl groups and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethylcyclobutane-1-carboxamide typically involves the amidation of a carboxylic acid precursor with an amine. One common method is the catalytic amidation of 2-Trimethylcyclobutane-1-carboxylic acid with a suitable amine under mild conditions. Catalysts such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N,N,2-Trimethylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The methyl groups on the cyclobutane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
N,N,2-Trimethylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of N,N,2-Trimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The cyclobutane ring’s rigidity and steric effects also play a role in its biological activity .
類似化合物との比較
Similar Compounds
- N,N-Dimethylcyclobutane-1-carboxamide
- N,N,2-Trimethylcyclopentane-1-carboxamide
- N,N,2-Trimethylcyclohexane-1-carboxamide
Uniqueness
N,N,2-Trimethylcyclobutane-1-carboxamide is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
N,N,2-trimethylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H15NO/c1-6-4-5-7(6)8(10)9(2)3/h6-7H,4-5H2,1-3H3 |
InChIキー |
FLGUWCZCOGPXSW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC1C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)











